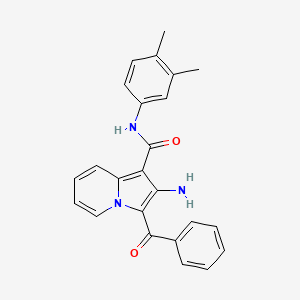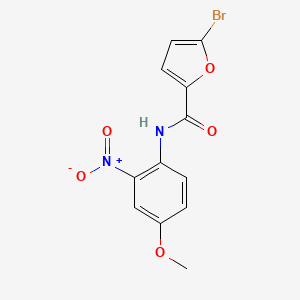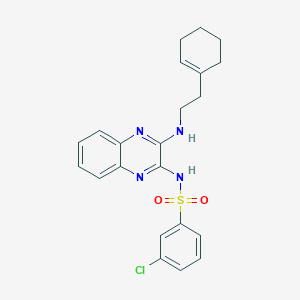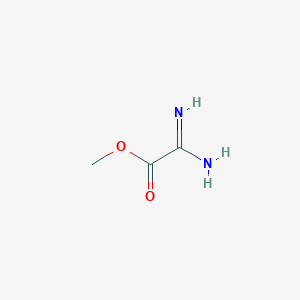
2-クロロ-N-イソブチリルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-isobutyryl-acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroacetyl group attached to a 2-methylpropanamide moiety
科学的研究の応用
Chemistry: 2-Chloro-N-isobutyryl-acetamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and peptides.
Biology: In biological research, this compound can be used to modify peptides and proteins, enabling the study of protein-protein interactions and enzyme mechanisms.
Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of herbicides and pesticides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-isobutyryl-acetamide typically involves the reaction of 2-methylpropanamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methylpropanamide+chloroacetyl chloride→2-Chloro-N-isobutyryl-acetamide+HCl
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-N-isobutyryl-acetamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-Chloro-N-isobutyryl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form new amide derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methylpropanamide and chloroacetic acid.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dichloromethane.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: New amide derivatives.
Hydrolysis: 2-methylpropanamide and chloroacetic acid.
Reduction: Corresponding amine.
作用機序
The mechanism of action of 2-Chloro-N-isobutyryl-acetamide depends on its specific application. In general, the chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function.
類似化合物との比較
N-(2-chloroacetyl)-α-amino acids: These compounds share the chloroacetyl group but have an amino acid moiety instead of a 2-methylpropanamide group.
Chloroacetamide derivatives: These compounds have a similar chloroacetyl group but differ in the amide moiety.
Uniqueness: 2-Chloro-N-isobutyryl-acetamide is unique due to its specific combination of the chloroacetyl group and the 2-methylpropanamide moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
特性
IUPAC Name |
N-(2-chloroacetyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-4(2)6(10)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABQJKXFVJZIPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360717.png)

![N-[(4-phenyloxan-4-yl)methyl]propane-1-sulfonamide](/img/structure/B2360719.png)
![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/new.no-structure.jpg)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2360722.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2360724.png)

![5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine](/img/structure/B2360727.png)
![1-[4-(2-Methylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2360728.png)
![(E)-N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360729.png)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2360730.png)

![1-{1-[(3-Chlorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2360735.png)
